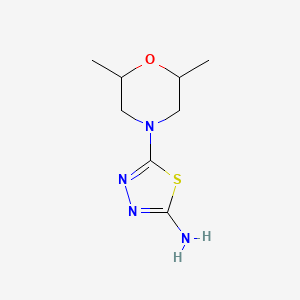
5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active compounds . The morpholine ring is attached to a thiadiazol ring, another common feature in many pharmaceuticals .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, morpholines are known to undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and their derivatives in a sequence of coupling, cyclization, and reduction reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazole derivatives, has been investigated for various biological activities. Studies have focused on the synthesis and evaluation of derivatives of 1,3,4-thiadiazole for potential therapeutic applications:
- Antiparasitic Activity : Some derivatives have been synthesized and tested for antiparasitic activity. Preliminary biological tests on mice infested with Schistosoma mansoni showed that these compounds exhibit moderate schistosomicidal activity (Soliman et al., 1984).
- Diuretic Activity : The thiadiazole nucleus, a 5-membered heterocyclic ring system, has been incorporated in compounds showing promising results as new diuretic agents. Research has indicated that certain derivatives can increase urinary excretion of both water and electrolytes in Swiss albino mice (Ergena et al., 2022).
- Antidepressant Activity : Studies have been conducted on the antidepressant profile of certain derivatives on mice. Behavioral effects and specific test results indicate that these derivatives can cross the blood-brain barrier and potentially develop antidepressant activity comparable to that of imipramine (Varvaresou et al., 1998).
- CNS Depressant Activity : Derivatives have been synthesized and evaluated for their CNS depressant activities. Some compounds exhibited better sedative-hypnotic and CNS depressant activities, showing potential in therapeutic applications for conditions related to CNS activity (Jatav et al., 2008).
- Anticonvulsant Properties : The synthesis of certain thiadiazole derivatives and their evaluation for anticonvulsant activity in a genetic model of reflex epilepsy has shown promising results. Some derivatives had anticonvulsant activity better than clinically used anticonvulsants, indicating potential for further development (Chimirri et al., 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-5-3-12(4-6(2)13-5)8-11-10-7(9)14-8/h5-6H,3-4H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJERZHOGPHFBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
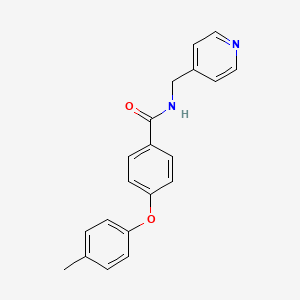
![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)
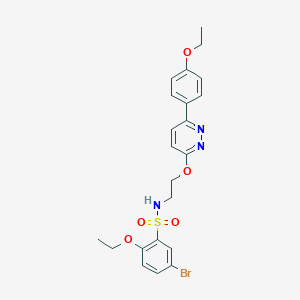

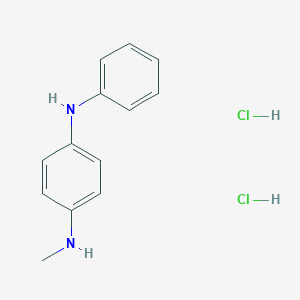

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)

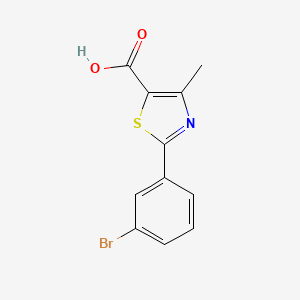

![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)
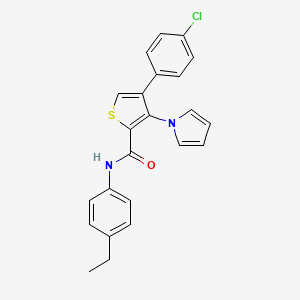
![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)
